2-Amino-3-bromo-4-fluorobenzoic acid
Overview
Description
2-Amino-3-bromo-4-fluorobenzoic acid is an organic compound with the molecular formula C7H5BrFNO2. It is a derivative of benzoic acid, characterized by the presence of amino, bromo, and fluoro substituents on the benzene ring. This compound is primarily used as an intermediate in the synthesis of pharmaceuticals and other organic compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-amino-3-bromo-4-fluorobenzoic acid typically involves the bromination and fluorination of benzoic acid derivatives. One common method involves the reaction of 6-bromo-7-fluoroindoline-2,3-dione with sodium hydroxide and hydrogen peroxide. The reaction mixture is stirred at room temperature for several hours, followed by acidification to precipitate the desired product .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale bromination and fluorination processes, utilizing specialized equipment to ensure high yield and purity. The reaction conditions are carefully controlled to optimize the production efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions: 2-Amino-3-bromo-4-fluorobenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The amino, bromo, and fluoro groups can participate in nucleophilic and electrophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.
Electrophilic Substitution: Reagents like bromine or fluorine in the presence of catalysts.
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products: The major products formed from these reactions include various substituted benzoic acids and aniline derivatives, depending on the reaction conditions and reagents used .
Scientific Research Applications
2-Amino-3-bromo-4-fluorobenzoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the development of biochemical assays and probes.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-amino-3-bromo-4-fluorobenzoic acid depends on its specific application. In medicinal chemistry, it acts as an intermediate in the synthesis of active pharmaceutical ingredients. The molecular targets and pathways involved vary based on the final product synthesized from this compound. For example, in the synthesis of avibactam sodium, it contributes to the inhibition of β-lactamase enzymes, thereby enhancing the efficacy of β-lactam antibiotics .
Comparison with Similar Compounds
- 2-Amino-4-bromo-3-fluorobenzoic acid
- 2-Amino-5-bromo-3-fluorobenzoic acid
- 2-Bromo-4-fluorobenzoic acid
Comparison: 2-Amino-3-bromo-4-fluorobenzoic acid is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and physical properties. Compared to its analogs, it offers different reactivity and selectivity in chemical reactions, making it valuable for specific synthetic applications .
Properties
IUPAC Name |
2-amino-3-bromo-4-fluorobenzoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrFNO2/c8-5-4(9)2-1-3(6(5)10)7(11)12/h1-2H,10H2,(H,11,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNBJQSBNPYBYBK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1C(=O)O)N)Br)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrFNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.02 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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